N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide
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Overview
Description
N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide is a sophisticated compound that merges several organic structures into a singular entity. This compound exhibits intriguing properties, making it a subject of interest for researchers in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of 4-ethylphenyl-1H-1,2,3-triazole: : The first step involves the synthesis of 4-ethylphenyl-1H-1,2,3-triazole through a click reaction between 4-ethylphenyl azide and a suitable alkyne, under the influence of a copper(I) catalyst.
Piperidin-4-yl-4-fluorobenzamide Formation: : Separately, piperidine undergoes an acylation reaction with 4-fluorobenzoyl chloride to form piperidin-4-yl-4-fluorobenzamide.
Final Assembly: : The two fragments are coupled using a carbodiimide coupling agent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final compound N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using large reactors and optimized for maximum yield and purity, ensuring the process is both cost-effective and environmentally friendly. High-throughput techniques and automation play key roles in this mass production.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions at the piperidine ring, potentially forming N-oxide derivatives.
Reduction: : Reductive cleavage of the triazole ring may occur under strong reducing conditions.
Substitution: : The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, modifying the compound's properties.
Common Reagents and Conditions
Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Conditions often involve controlled temperatures and the presence of suitable solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
Oxidation can yield N-oxide derivatives. Reduction and substitution reactions lead to various modified triazole and benzamide derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
This compound is used extensively in scientific research due to its structural complexity and potential biological activity.
Chemistry: : Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: : Utilized in studies to understand molecular interactions with proteins, particularly in the context of triazole-containing molecules.
Medicine: : Explored for its potential as a pharmacophore in drug development, particularly in designing inhibitors for enzymes or receptors.
Industry: : Applied in the synthesis of advanced materials, including polymers and nanomaterials with specific properties.
Mechanism of Action
The compound's mechanism of action is rooted in its ability to interact with specific molecular targets.
Molecular Targets and Pathways: : It may target enzymes by binding to their active sites, inhibiting their activity. Pathways involved often include those related to signal transduction and metabolic processes.
Comparison with Similar Compounds
When compared with other similar compounds, N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide stands out due to its unique triazole and piperidine fusion.
Similar Compounds
N-(1-(1-phenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-benzamide
N-(1-(1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide
This compound’s specificity and the combination of triazole and piperidine with a fluorobenzamide moiety make it particularly versatile in various applications. The subtle differences in substituents can lead to significant variations in activity and selectivity, underscoring its uniqueness and utility in research and development.
Properties
IUPAC Name |
N-[1-[1-(4-ethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2/c1-2-16-3-9-20(10-4-16)29-15-21(26-27-29)23(31)28-13-11-19(12-14-28)25-22(30)17-5-7-18(24)8-6-17/h3-10,15,19H,2,11-14H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSDEAYSZCXNTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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